molecular formula C8H13NO4 B8445817 Diethyl 2-aminobut-2-enedioate CAS No. 3527-16-0

Diethyl 2-aminobut-2-enedioate

Cat. No. B8445817
Key on ui cas rn: 3527-16-0
M. Wt: 187.19 g/mol
InChI Key: FFZBMYDDXULOPW-UHFFFAOYSA-N
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Patent
US04973695

Procedure details

Ethyl β-amino-β-ethoxycarbonylacrylate 18.7 g (0.1 mol), 2-methyl-2-propenal 7.5 g (0.107 mol), and glacial acetic acid 50 g were placed in a 100 ml four neck distillation flask with a reflux condenser and the temperature of the mixture was raised to 80° C. on an oil bath over a period of 1 hour. Then, the mixture was reacted at 80° to 85° C. for 5 hours. After completion of the reaction, the reaction mixture was distilled to give 6.8 g of 5-methyl-2,3-diethoxycarbonylpyridine (bp3.5 : 160° to 161° C.).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:14][C:15](=[CH2:18])[CH:16]=O>C(O)(=O)C>[CH3:18][C:15]1[CH:14]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:1][CH:16]=1

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
NC(=CC(=O)OCC)C(=O)OCC
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C=O)=C
Name
four
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the mixture was reacted at 80° to 85° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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